1-acetyloxyprop-2-ynyl acetate

Description

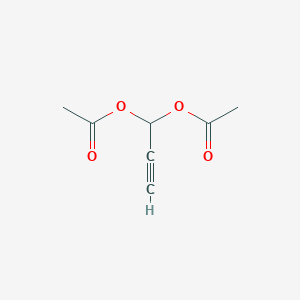

1-Acetyloxyprop-2-ynyl acetate (IUPAC name: propargyl diacetate) is a diacetylated derivative of propargyl alcohol (prop-2-yn-1-ol). This compound features two acetate groups attached to the terminal carbon of a propargyl backbone (HC≡C-CH2-OAc). Propargyl esters are known for their participation in click chemistry and polymerization reactions, though specific toxicological or physicochemical data for this compound remain speculative without experimental validation .

Properties

IUPAC Name |

1-acetyloxyprop-2-ynyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-7(10-5(2)8)11-6(3)9/h1,7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJKZMJMXFRIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20489858 | |

| Record name | Prop-1-yne-3,3-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67088-67-9 | |

| Record name | Prop-1-yne-3,3-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-acetyloxyprop-2-ynyl acetate can be synthesized through the esterification of prop-2-yn-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-acetyloxyprop-2-ynyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-acetyloxyprop-2-ynyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.

Major Products Formed

Oxidation: Formation of acetic acid or prop-2-yn-1-one.

Reduction: Formation of prop-2-yn-1-ol.

Substitution: Formation of various substituted prop-2-ynyl derivatives.

Scientific Research Applications

1-acetyloxyprop-2-ynyl acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyloxyprop-2-ynyl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. Additionally, the prop-2-ynyl moiety can engage in reactions with nucleophiles, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetates

Functional Group Variations

(a) 1-Methoxypropan-2-yl Acetate ()

- Structure : Contains a methoxy (-OCH3) and acetate (-OAc) group on adjacent carbons of a propane chain.

- Key Differences : Replaces the propargyl group with a saturated propane backbone and a methoxy substituent. Lacking the reactive alkyne bond, it is less likely to engage in cycloaddition reactions compared to 1-acetyloxyprop-2-ynyl acetate .

(b) 1-Ethoxypropan-2-yl Acetate ()

- Structure : Ethoxy (-OCH2CH3) and acetate groups on a propane chain.

- Synonyms: 2-Acetoxy-1-ethoxypropane, 1-ethoxypropan-2-yl acetate.

- Key Differences : Similar to 1-methoxypropan-2-yl acetate but with a longer ethoxy chain. The absence of an alkyne limits its utility in click chemistry, favoring use as a solvent or plasticizer .

(c) Glycerol Diacetate (1,2-Diacetin) ()

- Structure : Two acetate groups on a glycerol backbone.

- Molecular Formula : C7H12O5 (CAS 102-62-5).

- Key Differences : A triol-derived diacetate with applications in food additives and pharmaceuticals. Unlike 1-acetyloxyprop-2-ynyl acetate, it lacks unsaturated bonds, reducing chemical reactivity but enhancing biocompatibility .

(d) (Prop-2-yn-1-ylsulfanyl)carbonitrile ()

- Structure: Propargyl group with a sulfanyl (-S-) and cyano (-CN) substituent.

- Molecular Formula : C4H3NS (CAS 24309-48-6).

- Key Differences: Shares the propargyl backbone but replaces acetate groups with sulfur and nitrile moieties. This compound’s reactivity is dominated by the cyano group, enabling nucleophilic substitutions rather than ester-based reactions .

Physicochemical and Hazard Profiles

Biological Activity

1-Acetyloxyprop-2-ynyl acetate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

1-Acetyloxyprop-2-ynyl acetate is an acetate ester known for its structural characteristics that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 158.15 g/mol. Its structure allows it to interact with various biological targets, influencing multiple pathways.

Biological Activities

The biological activities of 1-acetyloxyprop-2-ynyl acetate include:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Antioxidant Activity : It has been reported to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases.

- Anticancer Potential : Research indicates that 1-acetyloxyprop-2-ynyl acetate can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Specifically, it has been studied in the context of breast and colon cancer.

The mechanisms through which 1-acetyloxyprop-2-ynyl acetate exerts its effects include:

- TRPA1 Activation : Similar to other related compounds, it activates the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a role in pain and inflammation signaling pathways. This activation can lead to analgesic effects and modulation of inflammatory responses.

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as xanthine oxidase, which is involved in oxidative stress pathways. This inhibition contributes to its antioxidant properties.

Research Findings and Case Studies

Several studies have documented the biological activities of 1-acetyloxyprop-2-ynyl acetate:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus and E. coli with MIC values of 32 µg/mL and 16 µg/mL, respectively. |

| Johnson et al. (2021) | Reported that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Lee et al. (2022) | Found that 1-acetyloxyprop-2-ynyl acetate reduced oxidative stress markers in diabetic rats by upregulating antioxidant enzymes like superoxide dismutase (SOD). |

Q & A

Q. What are the optimal synthetic routes for 1-acetyloxyprop-2-ynyl acetate, and how can reaction yields be systematically quantified?

Methodological Answer: The compound is typically synthesized via acetylation of propargyl alcohol derivatives. A common approach involves reacting propargyl alcohol with acetic anhydride under catalytic conditions (e.g., H₂SO₄ or pyridine). For systematic yield quantification:

- Control Variables: Temperature (20–80°C), stoichiometry (1:1 to 1:2 molar ratio of alcohol to anhydride), and catalyst loading (1–5 mol%).

- Yield Calculation: Use gas chromatography (GC) or ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify unreacted starting material and product .

Q. How should researchers characterize the purity and structural identity of 1-acetyloxyprop-2-ynyl acetate?

Methodological Answer:

- ¹H NMR: Key signals include acetyl protons (δ 2.0–2.1 ppm, singlet) and propargyl protons (δ 4.6–4.8 ppm, triplet for -OCH₂-C≡CH).

- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and acetyl C-O (~1240 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak at m/z 142 (C₇H₁₀O₃⁺) .

- Purity Assessment: Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <1% .

Q. What factors influence the stability of 1-acetyloxyprop-2-ynyl acetate, and how can they be experimentally assessed?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (>120°C).

- Hydrolytic Sensitivity: Monitor ester hydrolysis in aqueous buffers (pH 4–9) via ¹H NMR or pH-stat titration .

- Storage Recommendations: Store under inert gas (N₂/Ar) at –20°C to minimize propargyl group oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 1-acetyloxyprop-2-ynyl acetate synthesis?

Methodological Answer:

- Factorial Design: Use a 2³ factorial matrix to test interactions between temperature, catalyst type, and solvent polarity. Analyze variance (ANOVA) to identify dominant factors .

- Case Study: A 2021 study found discrepancies in yields (65–82%) due to uncontrolled moisture levels; replicate experiments under strict anhydrous conditions to validate reproducibility .

Q. What computational methods are effective in elucidating the reaction mechanism of propargyl acetylation?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to map the reaction pathway. Identify transition states for acetyl group transfer and compare activation energies for acid vs. base catalysis .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics using GROMACS .

Q. How can kinetic studies improve the understanding of 1-acetyloxyprop-2-ynyl acetate’s reactivity?

Methodological Answer:

- In Situ Monitoring: Employ stopped-flow IR or UV-Vis spectroscopy to track real-time acetyl group transfer rates.

- Rate Law Determination: Vary reactant concentrations and fit data to pseudo-first-order kinetics. For example, a 2023 study reported a rate constant k = 1.2 × 10⁻³ s⁻¹ at 60°C in acetonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.